molecular formula C8H13N3O3 B13635455 5-Amino-1-(2-ethoxyethyl)pyrimidine-2,4(1h,3h)-dione

5-Amino-1-(2-ethoxyethyl)pyrimidine-2,4(1h,3h)-dione

Cat. No.: B13635455
M. Wt: 199.21 g/mol
InChI Key: UHMRHEFXHYWPHA-UHFFFAOYSA-N
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Description

5-Amino-1-(2-ethoxyethyl)pyrimidine-2,4(1H,3H)-dione: is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This specific compound is characterized by the presence of an amino group at position 5 and an ethoxyethyl group at position 1, making it a unique derivative of pyrimidine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-(2-ethoxyethyl)pyrimidine-2,4(1H,3H)-dione typically involves the regioselective reaction of carbonyl compounds (such as esters, aldehydes, and ketones) with amidines. One common method involves the use of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) and an in situ prepared recyclable iron (II)-complex as catalysts .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would likely involve optimizing the synthetic routes mentioned above for large-scale production, ensuring cost-effectiveness and high yield.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-(2-ethoxyethyl)pyrimidine-2,4(1H,3H)-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The amino and ethoxyethyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrimidine derivatives, while substitution reactions can produce a wide range of substituted pyrimidines.

Scientific Research Applications

5-Amino-1-(2-ethoxyethyl)pyrimidine-2,4(1H,3H)-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Amino-1-(2-ethoxyethyl)pyrimidine-2,4(1H,3H)-dione is primarily associated with its interaction with specific molecular targets. For instance, pyrimidine-based compounds are known to inhibit the activity of cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandin E2 (PGE2), a key mediator of inflammation . This inhibition is similar to the mechanism of action of nonsteroidal anti-inflammatory drugs (NSAIDs).

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-1-(2-hydroxyethyl)pyrimidine-2,4(1H,3H)-dione
  • 5-Amino-1-(2-methoxyethyl)pyrimidine-2,4(1H,3H)-dione
  • 5-Amino-1-(2-propoxyethyl)pyrimidine-2,4(1H,3H)-dione

Uniqueness

5-Amino-1-(2-ethoxyethyl)pyrimidine-2,4(1H,3H)-dione is unique due to the presence of the ethoxyethyl group, which imparts distinct chemical and biological properties compared to its analogs

Properties

Molecular Formula

C8H13N3O3

Molecular Weight

199.21 g/mol

IUPAC Name

5-amino-1-(2-ethoxyethyl)pyrimidine-2,4-dione

InChI

InChI=1S/C8H13N3O3/c1-2-14-4-3-11-5-6(9)7(12)10-8(11)13/h5H,2-4,9H2,1H3,(H,10,12,13)

InChI Key

UHMRHEFXHYWPHA-UHFFFAOYSA-N

Canonical SMILES

CCOCCN1C=C(C(=O)NC1=O)N

Origin of Product

United States

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